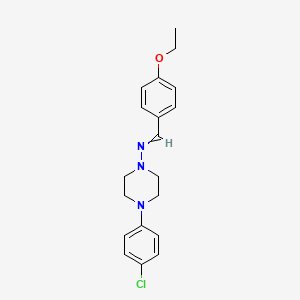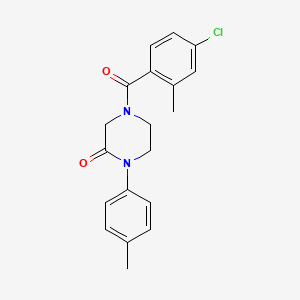![molecular formula C13H18BrNO B5541736 [1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
[1-(3-bromobenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of [1-(3-bromobenzyl)-3-piperidinyl]methanol involves strategic organic synthesis techniques. Key methods include the condensation reactions and the use of specific reagents like N-bromosuccinimide in methanol to introduce the bromobenzyl group to the piperidine moiety. The process requires precise control over reaction conditions to achieve the desired product with high purity and yield. For example, the synthesis of related compounds involves the reaction of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of triethylamine as the base, indicating the versatility of synthesis approaches for such compounds (Girish et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques play a crucial role in determining the molecular structure of [1-(3-bromobenzyl)-3-piperidinyl]methanol. These techniques reveal the compound's crystalline structure, including bond lengths, angles, and the conformation of the piperidine ring. For instance, related compounds have been found to crystallize in specific space groups, with detailed analysis providing insights into the chair conformation of the piperidine ring and the overall molecular geometry (Prasad et al., 2008).
科学的研究の応用
Synthesis of Novel Chemical Structures
A novel route to 1,5-methano-3-benzazocines involves an intramolecular Buchwald–Hartwig arylation, highlighting the utility of bromobenzyl and piperidinyl structures in synthesizing complex chemical frameworks. This synthesis demonstrates the potential of incorporating such functional groups for developing new chemical entities with possibly unique properties (Satyanarayana & Maier, 2008).
Development of Antibacterial Agents
Research on bromophenols derived from marine algae, including structures similar to [1-(3-bromobenzyl)-3-piperidinyl]methanol, has demonstrated significant antibacterial activity. These findings suggest that bromobenzyl-piperidinyl methanol derivatives could be explored for antibacterial applications, contributing to the development of new antibiotics or disinfectants (Xu et al., 2003).
Catalysis and Chemical Reactions
The use of halide clusters for the N-alkylation of amines with primary alcohols demonstrates the catalytic potential of compounds with structures related to [1-(3-bromobenzyl)-3-piperidinyl]methanol. This research indicates that such compounds could be valuable in catalyzing a variety of chemical reactions, potentially offering more efficient or selective processes for producing pharmaceuticals and other valuable chemicals (Kamiguchi et al., 2007).
Material Science and Coordination Chemistry
Studies on coordination polymers constructed from carboxylato-bridged Mn(III) units reveal the importance of methanol and related molecules in influencing the structure and magnetic properties of these materials. This research provides insights into the design of new materials with specific magnetic or electronic properties, useful in various applications such as data storage, sensors, and catalysis (Liu, Zhang, & Zhu, 2009).
Safety and Hazards
特性
IUPAC Name |
[1-[(3-bromophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNLUYNNTQXVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)